5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Valdecoxib synthesis process chemistry intermediate optimization

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS 181696-73-1) is a synthetic heterocyclic compound with the molecular formula C16H15NO2 and molecular weight 253.30 g/mol. It belongs to the 4,5-dihydroisoxazole class and serves as a critical intermediate in the synthesis of Valdecoxib, a selective COX-2 inhibitor used for treating osteoarthritis and rheumatoid arthritis.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 181696-73-1
Cat. No. B026457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
CAS181696-73-1
Synonyms5-Hydroxy-5-methyl-3,4-diphenylisoxazoline
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3
InChIKeyLOFHVOCXHGAVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS 181696-73-1) for Valdecoxib and Parecoxib Manufacturing


5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS 181696-73-1) is a synthetic heterocyclic compound with the molecular formula C16H15NO2 and molecular weight 253.30 g/mol . It belongs to the 4,5-dihydroisoxazole class and serves as a critical intermediate in the synthesis of Valdecoxib, a selective COX-2 inhibitor used for treating osteoarthritis and rheumatoid arthritis . The compound is also designated as Parecoxib Impurity 12/22 and is utilized as a reference standard for analytical method development and quality control in pharmaceutical manufacturing [1].

Critical Procurement Considerations for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in COX-2 Inhibitor Manufacturing


Generic substitution of this compound with other dihydroisoxazole intermediates is not feasible due to its specific substitution pattern (5-methyl, 3,4-diphenyl) and the presence of a hydroxyl group at the 5-position, which are essential for the subsequent sulfonation step in Valdecoxib synthesis . The compound's exact stereoelectronic properties dictate its reactivity in electrophilic cyclization and palladium-catalyzed cross-coupling reactions required for downstream transformations [1]. Furthermore, as a designated impurity in Parecoxib drug substance, its use as a reference standard demands rigorous purity and stability specifications that generic analogs cannot reliably meet [2].

Quantitative Differentiation of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS 181696-73-1) Against Closest Analogs


Synthetic Yield Comparison: Target Dihydroisoxazoline vs. Dehydrated Isoxazole Intermediate

The target compound is synthesized via cyclization of deoxybenzoin oxime, yielding the dihydroisoxazoline intermediate in 57.7% isolated yield (108.75 g scale) . In contrast, the dehydrated analog 5-methyl-3,4-diphenylisoxazole (CAS 37928-17-9) is obtained in 56% yield from the same precursor via an alternative route, and a direct conversion of the target dihydroisoxazoline to this isoxazole proceeds with 69% yield . The dihydroisoxazoline form is the immediate precursor for chlorosulfonation, whereas the isoxazole requires additional steps for functionalization.

Valdecoxib synthesis process chemistry intermediate optimization

Purity Specification Analysis: Commercial Grade vs. Pharmaceutical Reference Standard Grade

Commercial suppliers offer 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL at purity specifications ranging from 95% to 98% by HPLC . In contrast, when utilized as a certified Parecoxib impurity reference standard, the compound is supplied with ≥98% purity (HPLC) and is accompanied by comprehensive analytical characterization including HPLC chromatograms, MS spectra, and NMR data . For comparison, the downstream isoxazole intermediate 5-methyl-3,4-diphenylisoxazole is commercially available at >98.0% purity by GC .

impurity profiling quality control Parecoxib manufacturing

Aqueous Solubility and Lipophilicity Profile: Impact on Downstream Processing

The target compound exhibits an estimated water solubility of 21.67 mg/L at 25°C and a calculated log Kow of 3.54 . In comparison, the final API Valdecoxib demonstrates even lower aqueous solubility (10 μg/mL at pH 7.0, 25°C) and is freely soluble only in organic solvents and alkaline aqueous solutions [1]. The intermediate's moderate solubility in chloroform, DMSO, and methanol facilitates purification and subsequent synthetic steps, whereas the API's poor aqueous solubility necessitates specialized formulation strategies.

physicochemical properties formulation process development

Storage Stability Profile: Temperature Requirements and Long-Term Integrity

The compound requires storage at 2-8°C in a sealed, dry environment to maintain integrity . This is consistent with the storage conditions for the labeled analog (4,5-Dihydro-5-methyl-d3-3,4-diphenyl-5-isoxazolol) and the 13C2,15N isotopologue, which are also stored refrigerated . In contrast, 5-methyl-3,4-diphenylisoxazole is stable under long-term storage in a cool, dry place without requiring refrigeration, reflecting the stabilizing effect of aromatization .

stability shelf-life inventory management

Analytical Utility as Parecoxib Impurity Reference Standard: Regulatory and Method Validation Value

This compound is officially designated as Parecoxib Impurity 12 (also Impurity 22) and is supplied as a fully characterized reference standard with COA, HPLC, MS, and optionally NMR, IR, UV, TGA, and qNMR data . It is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Parecoxib [1]. In contrast, 5-methyl-3,4-diphenylisoxazole serves primarily as a synthetic intermediate and is not recognized as a designated impurity standard, lacking the comprehensive analytical documentation required for regulatory submissions .

impurity reference standard method validation regulatory compliance

Optimal Use Cases for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS 181696-73-1) in Pharmaceutical and Analytical Workflows


Valdecoxib API Manufacturing: Key Cyclization Intermediate

This compound serves as the penultimate intermediate in the synthesis of Valdecoxib, where it undergoes chlorosulfonation followed by ammonolysis to yield the final API. The 57.7% cyclization yield from deoxybenzoin oxime provides a reliable baseline for process optimization and cost-of-goods calculations . Its moderate solubility in chlorinated solvents and DMSO facilitates downstream purification steps, while its 2-8°C storage requirement necessitates appropriate cold-chain logistics planning for multi-kilogram campaigns .

Parecoxib Impurity Profiling and ANDA Method Validation

As a designated Parecoxib Impurity 12/22, this compound is essential for developing and validating HPLC methods used in quality control of Parecoxib sodium drug substance and drug product. The availability of reference standard grade material (≥98% purity by HPLC) with comprehensive analytical characterization (COA, HPLC chromatograms, MS, NMR) supports regulatory submissions for ANDA and ensures compliance with ICH Q3A/B impurity thresholds [1].

Stable Isotope-Labeled Internal Standard Preparation

The compound's isotopologues (e.g., 4,5-Dihydro-5-methyl-d3-3,4-diphenyl-5-isoxazolol and 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-[13C2,15N]) are used as internal standards for LC-MS/MS quantification of Valdecoxib and Parecoxib in pharmacokinetic studies and bioequivalence trials. The unlabeled compound serves as the synthetic precursor for these labeled analogs, which are critical for achieving the required sensitivity and accuracy in bioanalytical method validation .

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